4-(Methylamino)phenylalanine

Description

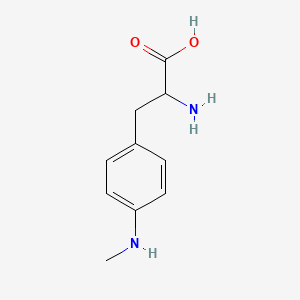

Structure

2D Structure

3D Structure

Properties

CAS No. |

99169-63-8 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-3-[4-(methylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |

InChI Key |

XWDFHSRKLQGCDB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylamino Phenylalanine and Its Analogs

Chemo-Synthetic Strategies for 4-(Methylamino)phenylalanine Scaffolds

Chemical synthesis provides versatile and scalable routes to this compound. These strategies involve multi-step processes that often begin with a phenylalanine precursor and require careful control of protecting groups and reaction conditions to achieve the desired product with high purity and yield.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that can be adapted for the incorporation of N-methylated amino acids like this compound. The introduction of a methyl group on the backbone amide nitrogen significantly increases steric hindrance, which can impede coupling reactions. peptide.com To overcome this, specialized, highly reactive coupling reagents are necessary to achieve high yields.

A common approach involves a three-step procedure directly on the solid support, comprising sulfonylation, methylation, and desulfonylation, which is compatible with standard Fmoc-based SPPS strategies. acs.org Recently, optimizations of this process have dramatically reduced the time required for N-methylation from several hours to under 40 minutes. acs.org

Key research findings highlight the efficacy of specific reagents for coupling sterically hindered N-methyl amino acids during SPPS. peptide.com

Table 1: Coupling Reagents for N-Methyl Amino Acids in SPPS

| Reagent | Description | Application Notes |

|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling agent, often used with a base like diisopropylethylamine (DIEA). Recommended at 4 equivalents relative to resin substitution. peptide.com |

| PyBroP® | (Bromotripyrrolidinophosphonium hexafluorophosphate) | Another powerful reagent for difficult couplings. The reaction is typically cooled to 0 °C before adding DIEA and then allowed to proceed at room temperature. peptide.com |

The choice of reagent is critical for driving the acylation of the secondary amine to completion, thereby ensuring the successful incorporation of the modified phenylalanine residue into the growing peptide chain.

Solution-phase synthesis offers an alternative to SPPS and is particularly suitable for large-scale production. sci-hub.se These methods provide flexibility in purification and characterization of intermediates. A general strategy for synthesizing N-methyl-L-phenylalanine derivatives involves the N-methylation of a suitably protected phenylalanine precursor. asianpubs.orgmonash.edu

One established route uses an N-tosyl protected amino acid. monash.edu The tosyl group increases the acidity of the N-H proton, facilitating deprotonation and subsequent methylation. However, the removal of the tosyl group can require harsh conditions. monash.edu A more widely used method involves the methylation of N-acyl or N-carbamoyl amino acids using sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with methyl iodide. monash.edu

Another prominent solution-phase method is the Fukuyama amine synthesis. asianpubs.org This involves protecting the amino group of L-phenylalanine methyl ester with a 2-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide is then methylated under mild conditions using Mitsunobu conditions or other alkylating agents. The o-NBS group can be readily cleaved using a thiol, such as thiophenol, to yield the N-methylated amino acid. asianpubs.org

A convergent solution-phase strategy has also been developed using an isostearyl-mixed anhydride (B1165640) coupling method and a novel silyl (B83357) ester protecting group, which has proven efficient for synthesizing peptides containing N-methyl amino acids. sci-hub.se

Controlling the stereochemistry of the α-carbon is paramount in amino acid synthesis. Enantioselective techniques are employed to produce optically pure L- or D-isomers, which is crucial for their biological activity.

One powerful method is the asymmetric hydrogenation of α,β-unsaturated amino acid precursors. For instance, acetamidoacrylate derivatives of phenylalanine can be hydrogenated using chiral rhodium or ruthenium phosphine (B1218219) catalysts to yield the desired enantiomer with high selectivity. nih.govresearchgate.net This approach allows for the synthesis of various L-phenylalanine analogs with specific substitutions on the aromatic ring. nih.gov

Another effective technique is asymmetric phase-transfer catalysis . mdpi.comnih.gov In this method, a glycine (B1666218) Schiff base is alkylated with a substituted benzyl (B1604629) bromide (such as one that could be converted to the 4-(methylamino) moiety) in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. The catalyst creates a chiral environment that directs the alkylation to occur on one face of the enolate, leading to the formation of one enantiomer in excess. By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-amino acid derivative can be produced with excellent yield and enantioselectivity. mdpi.comnih.gov

The synthesis of this compound is a multi-step process that relies heavily on the strategic use of protecting groups to mask reactive functional groups—namely the α-amino group and the carboxylic acid group—while other parts of the molecule are being modified. organic-chemistry.org An orthogonal protection strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.orgpeptide.com

Protecting the α-Amino Group: The α-amino group is typically protected as a carbamate. masterorganicchemistry.com

Boc (tert-butoxycarbonyl): This group is widely used in solution-phase synthesis. It is stable to a variety of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov

Fmoc (9-fluorenylmethyloxycarbonyl): This is the standard α-amino protecting group in modern SPPS. It is stable to acid but is cleaved by a secondary amine base, such as piperidine. ug.edu.pl

Cbz (Carboxybenzyl): Also known as the Z group, it is stable to mild acid and base but is removed by catalytic hydrogenation or strong acid. masterorganicchemistry.com

o-NBS (2-nitrobenzenesulfonyl): As mentioned in the Fukuyama amine synthesis, this group activates the N-H bond for alkylation and is removed by treatment with a thiol. asianpubs.orgmonash.edu

Protecting the Carboxylic Acid Group: The carboxylic acid is usually converted to an ester to prevent its interference in reactions involving the amino group.

Methyl or Ethyl Esters: Simple esters are common in solution-phase synthesis and are typically hydrolyzed at the end of the synthesis using a base like sodium hydroxide. monash.edu

Benzyl Ester (Bzl): Removed by catalytic hydrogenation, making it orthogonal to the acid-labile Boc group. peptide.com

tert-Butyl Ester (tBu): Cleaved under the same acidic conditions as the Boc group (e.g., TFA). researchgate.net

Table 2: Common Orthogonal Protecting Group Strategies

| α-Amino Group | Side Chain / Carboxyl Group | α-Amino Deprotection | Final Deprotection (Side Chain/Carboxyl) |

|---|---|---|---|

| Boc | Benzyl (Bzl) | Acid (e.g., TFA) | Catalytic Hydrogenation (H₂) |

| Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) |

The synthesis of this compound would typically start with a precursor like 4-nitro-L-phenylalanine. The synthetic sequence could involve: 1) protection of the α-amino and carboxyl groups, 2) reduction of the nitro group to an amine, 3) protection of the new side-chain amine, 4) N-methylation of the α-amino group (often after deprotection and re-protection with a group like o-NBS), and 5) final deprotection of all groups.

Biocatalytic and Biosynthetic Routes to Phenylalanine Derivatives

Biocatalysis presents an increasingly attractive alternative to traditional chemical synthesis. It utilizes enzymes or whole microorganisms to perform chemical transformations, often with high stereo- and regioselectivity under mild, aqueous conditions. biorxiv.org

Significant progress has been made in developing enzymatic routes to N-methylated amino acids. Researchers have discovered and characterized novel enzymes capable of catalyzing the formation of N-methyl-L-phenylalanine.

A key breakthrough was the identification of an N-methyl-L-amino acid dehydrogenase from the bacterium Pseudomonas putida. researchgate.netijournals.cn This enzyme catalyzes the reductive amination of phenylpyruvic acid with methylamine (B109427) to directly produce N-methyl-L-phenylalanine. In a laboratory-scale process using a glucose dehydrogenase system for cofactor recycling, this method achieved a high yield and excellent optical purity. researchgate.net

Table 3: Enzymatic Synthesis of N-methyl-L-phenylalanine

| Enzyme System | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Furthermore, engineered microorganisms offer a route for the de novo production of N-methylphenylalanine from simple carbon sources like glucose. By engineering the metabolic pathways of Corynebacterium glutamicum and introducing a reductase enzyme, scientists have enabled the fermentative production of N-methylphenylalanine. nih.gov

Other biocatalytic cascades have been developed that show broad substrate tolerance, enabling the synthesis of a wide variety of L-phenylalanine derivatives from inexpensive aldehydes or carboxylic acids. nih.govresearchgate.netosti.gov These multi-enzyme, one-pot systems demonstrate the potential for scalable and sustainable manufacturing of non-canonical amino acids. biorxiv.org Phenylalanine ammonia (B1221849) lyases (PALs) have also been exploited in multi-enzymatic cascade processes to synthesize both D- and L-phenylalanine derivatives from cinnamic acids. nih.gov

Engineered Microbial Platforms for Biosynthesis

The de novo biosynthesis of this compound in microbial systems represents a significant challenge in metabolic engineering. While direct microbial production of this specific compound from simple carbon sources is not yet extensively documented in publicly available research, significant progress has been made in establishing engineered microbial platforms for the synthesis of its structural analogs, particularly N-methyl-L-phenylalanine and other L-phenylalanine derivatives. These advancements provide a foundational framework and valuable insights for the future development of strains capable of producing this compound. The primary microbial hosts for these endeavors are Escherichia coli and Corynebacterium glutamicum, chosen for their well-characterized genetics and metabolic pathways. researchgate.netnih.gov

The general strategy for engineering these microbes involves the overexpression of key enzymes, the deletion of competing metabolic pathways to channel precursors towards the desired product, and the introduction of novel enzymatic activities. nih.govnih.gov For the production of N-methylated amino acids, a key step is the reductive amination of a keto-acid precursor with methylamine. nih.govresearchgate.net

One of the most pertinent examples is the metabolic engineering of Corynebacterium glutamicum for the production of N-methyl-L-phenylalanine. nih.gov This was achieved by first engineering the strain to accumulate the precursor phenylpyruvate. This involved deleting genes responsible for the conversion of phenylpyruvate to L-phenylalanine and L-tryptophan, specifically the aminotransferase genes ilvE and aroT, and the anthranilate synthase gene trpEG. nih.gov Subsequently, a modified Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida was introduced. This engineered enzyme, DpkAP262A, M141L, exhibited improved catalytic efficiency for the reductive amination of phenylpyruvate with methylamine to produce N-methyl-L-phenylalanine. nih.gov This work demonstrates the feasibility of producing N-methylated amino acids in an industrial microorganism.

Similarly, research into the enzymatic synthesis of N-methyl-L-phenylalanine has identified a novel N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633. researchgate.netresearchgate.net This enzyme can catalyze the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine. While this has been demonstrated primarily in enzymatic systems, the gene encoding this enzyme could be a valuable component in a whole-cell biocatalyst for the de novo production of N-methylated phenylalanine derivatives.

Furthermore, extensive work has been done on engineering E. coli for the high-yield production of L-phenylalanine, the precursor to this compound. researchgate.netnih.govnih.gov These strategies include:

Increasing precursor availability: Overexpressing genes such as tktA to enhance the supply of erythrose-4-phosphate and phosphoenolpyruvate. researchgate.net

Alleviating feedback inhibition: Using feedback-resistant mutants of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase-prephenate dehydratase (encoded by pheA). nih.gov

Deleting competing pathways: Knocking out genes that divert metabolic flux away from the L-phenylalanine pathway. nih.gov

These high-titer L-phenylalanine producing strains serve as an excellent starting point for the engineering of this compound biosynthesis. The introduction of a methyltransferase capable of acting on the amino group of L-phenylalanine or a related intermediate would be a critical next step.

The table below summarizes key research findings on the biosynthesis of N-methyl-L-phenylalanine and its precursor, L-phenylalanine, in engineered microbial platforms.

| Product | Host Organism | Key Genetic Modifications | Titer | Yield |

| N-methyl-L-phenylalanine | Corynebacterium glutamicum | ΔtrpEG, ΔilvE, ΔaroT, expression of DpkAP262A, M141L | 0.73 g/L | 0.052 g/g glucose |

| L-phenylalanine | Escherichia coli | Overexpression of tktA, aroGfbr, pheAfbr | >50 g/L | >0.2 g/g glucose |

| N-methyl-L-phenylalanine | Pseudomonas putida | (Enzymatic synthesis) N-methyl-L-amino acid dehydrogenase | - | 98% |

Data sourced from multiple studies and represents a range of reported values. researchgate.netnih.govresearchgate.net

While the direct biosynthesis of this compound has not been explicitly reported, the successful engineering of microbial platforms for the production of its close analog, N-methyl-L-phenylalanine, and its precursor, L-phenylalanine, provides a strong foundation for future research. The combination of a high-titer L-phenylalanine producing strain with a suitable N-methylating enzyme is a promising strategy for achieving the microbial production of this compound.

Bioconjugation and Genetic Incorporation Strategies for 4 Methylamino Phenylalanine

Genetic Code Expansion for Site-Specific Protein Integration

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), such as 4-(Methylamino)phenylalanine, into proteins at specific positions. nih.govwikipedia.orgaddgene.org This is accomplished by repurposing a codon, typically a nonsense or "stop" codon, to encode the new amino acid. addgene.orgnih.gov The process requires the introduction of a new set of translational machinery that is orthogonal to the host cell's own system. nih.govmdpi.com

The core of genetic code expansion lies in the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govmdpi.comrcsb.org This pair must function independently of the host cell's endogenous synthetases and tRNAs to ensure the high fidelity of ncAA incorporation. nih.gov The engineered aaRS is evolved to specifically recognize and charge this compound onto the orthogonal tRNA. This engineered tRNA, in turn, possesses an anticodon that recognizes a repurposed codon on the messenger RNA (mRNA). youtube.com

The process of engineering these pairs often involves creating libraries of aaRS mutants and selecting for those that can efficiently aminoacylate the orthogonal tRNA with the desired ncAA in the presence of the 20 canonical amino acids. nih.gov For phenylalanine analogs, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) is a common starting point for engineering due to its robust orthogonality in E. coli and the tolerance of its active site to mutations. nih.gov

| Component | Description | Key Engineering Goal |

| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates this compound. | High specificity for the ncAA over canonical amino acids. |

| Orthogonal tRNA | A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is recognized by the orthogonal aaRS. | Efficient recognition by the orthogonal aaRS and the ribosome. |

| Orthogonality | The inability of the engineered aaRS/tRNA pair to cross-react with the host's endogenous translational machinery. | Prevent misincorporation of amino acids and maintain cellular viability. |

This table summarizes the essential components and goals of engineering an orthogonal tRNA/aaRS pair for the incorporation of this compound.

The most common strategy for directing the site-specific incorporation of an ncAA is through nonsense codon suppression. nih.govwikipedia.org In this method, a stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. addgene.orgnih.gov A gene of interest is mutated to include a UAG codon at the desired incorporation site. addgene.org When the engineered orthogonal tRNA, charged with this compound and bearing the corresponding CUA anticodon, is present, it recognizes the UAG codon and inserts the ncAA into the growing polypeptide chain, overriding the termination signal. nih.govwikipedia.org The efficiency of this process depends on the competition between the suppressor tRNA and the cell's own release factors, which normally recognize the stop codon and terminate translation. researchgate.netscirp.org

An alternative, though less site-specific, method for incorporating amino acid analogs is the use of auxotrophic host strains. nih.gov An auxotroph is an organism that has lost the ability to synthesize a particular organic compound required for its growth, such as a specific amino acid. For example, a phenylalanine auxotroph, which cannot produce its own phenylalanine, can be grown in a medium where phenylalanine is replaced by an analog like this compound.

Under these starvation conditions, the cellular machinery may incorporate the analog into proteins in place of the natural amino acid. nih.gov However, this method typically leads to global substitution at all positions where the canonical amino acid would normally appear, rather than incorporation at a single, defined site. The success of this approach is highly dependent on how well the cell's endogenous aaRS and translational machinery tolerate the analog.

Chemical Ligation and Post-Translational Modification Mimicry

Beyond genetic methods, this compound can be integrated into peptides and proteins through chemical synthesis, and its unique structure can be used to mimic natural modifications or serve as a handle for further chemical reactions.

This compound can be readily incorporated into peptides during solid-phase peptide synthesis (SPPS), the standard method for chemically synthesizing peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is attached to a solid resin support. By using a properly protected form of this compound as a building block, it can be placed at any desired position within the peptide sequence.

This approach is also valuable in the context of Native Chemical Ligation (NCL). NCL is a powerful technique for constructing large peptides and proteins by joining two smaller, unprotected peptide fragments. nih.govnih.govwikipedia.org One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. purdue.eduyoutube.com While this compound itself does not directly participate in the canonical NCL reaction, peptides containing this residue can be synthesized and used as segments in more complex ligation strategies. For instance, a related compound, 3-(Fmoc-amino)-4-(methylamino)benzoic acid (Fmoc-MeDbz), has been used as a linker in NCL protocols. nih.gov

The methylamino group of this compound can serve as a chemical handle for bio-orthogonal conjugation. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govbiorxiv.org While the secondary amine of this compound is not as commonly used as other handles like azides or alkynes, it offers potential for specific chemical modifications.

Mimicking Post-Translational Modifications with Unnatural Amino Acids

Post-translational modifications are crucial for a vast range of cellular processes, influencing protein folding, stability, localization, and interaction with other molecules. The study of PTMs is often complicated by their dynamic nature and the challenge of producing homogeneously modified proteins. The incorporation of UAAs that mimic the chemical and structural properties of PTMs provides a valuable method to overcome these hurdles.

The genetic incorporation of UAAs that act as mimics for PTMs allows for the production of proteins with a specific modification at a predetermined site. This technique relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to recognize the UAA and its corresponding tRNA, but not the endogenous components of the host organism's translational machinery. This ensures the site-specific insertion of the UAA in response to a unique codon, typically a nonsense or rare codon, introduced into the gene of interest.

While research has explored various UAAs as mimics for modifications such as phosphorylation, acetylation, and methylation, the specific application of this compound in this context is an emerging area of investigation. The methylamino group at the para position of the phenyl ring presents an intriguing possibility for mimicking mono-methylated lysine (B10760008) or arginine residues. The rationale behind this mimicry lies in the presentation of a methyl group on a side chain, which is the hallmark of these PTMs.

Table 1: Comparison of Side-Chain Properties

| Amino Acid/Modification | Side-Chain Structure | Key Feature |

| Lysine | -(CH₂)₄-NH₂ | Primary amine |

| Mono-methylated Lysine | -(CH₂)₄-NH(CH₃) | Secondary amine with methyl group |

| This compound | -CH₂-C₆H₄-NH(CH₃) | Aromatic ring with methylamino group |

The successful incorporation of a UAA designed to mimic a PTM enables detailed biochemical and biophysical studies that would otherwise be challenging. For instance, it allows for the investigation of the specific effects of a single PTM on protein-protein interactions, enzyme kinetics, or thermal stability.

Detailed Research Findings

Currently, detailed research findings specifically on the genetic incorporation and bioconjugation of this compound, and its explicit use as a PTM mimic, are limited in publicly available literature. The majority of studies on UAA-based PTM mimicry have focused on other analogs. For example, N-methylated amino acids have been incorporated into proteins, often requiring modified ribosomes and elongation factors to improve efficiency. Similarly, various phenylalanine derivatives with different functional groups have been successfully incorporated to serve as probes or for bioconjugation purposes.

The development of a robust system for incorporating this compound would require the engineering of an orthogonal aminoacyl-tRNA synthetase that specifically recognizes this UAA. This process typically involves creating a library of synthetase mutants and screening for variants that can efficiently charge the UAA onto its cognate tRNA.

Future research in this area would likely focus on:

Synthetase Engineering: The directed evolution of an orthogonal tRNA synthetase for this compound.

Incorporation Efficiency: Optimization of the expression system to achieve high-fidelity and efficient incorporation of the UAA into target proteins.

Biophysical Characterization: Studies to confirm that the incorporated this compound accurately mimics the structural and functional consequences of natural methylation.

Bioconjugation Potential: Exploration of the reactivity of the methylamino group for specific bioconjugation reactions, although the secondary amine presents challenges for highly specific labeling compared to other functional groups.

The successful implementation of these steps would establish this compound as a valuable tool in the expanding repertoire of unnatural amino acids used to dissect the complexities of post-translational modifications.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed mechanistic outline provided in the prompt. The required specific data on its interactions as an enzyme substrate or inhibitor, its kinetic analysis with aminotransferases, its binding affinity, and the conformational changes it induces in proteins are not available in the public domain through the conducted searches.

The instructions to focus solely on “this compound” and to generate thorough, informative, and scientifically accurate content for each specified subsection cannot be fulfilled without available research data on these specific topics. To avoid generating speculative or inaccurate information, which would contradict the core requirements of the request, this article cannot be written as outlined.

Further research would be required to determine the specific biological and chemical properties of this compound before an article detailing its mechanistic studies could be authored.

Mechanistic Studies of 4 Methylamino Phenylalanine S Biological Interactions

Cellular Uptake and Transport Mechanisms of Modified Amino Acids

The entry of amino acids and their derivatives into cells is a highly regulated process mediated by a variety of transport proteins. The structural modifications of amino acids, such as the N-methylation in 4-(Methylamino)phenylalanine, can significantly influence their recognition and translocation by these transporters.

The L-type amino acid transporters 1 (LAT1) and 2 (LAT2) are crucial for the transport of large neutral amino acids across cell membranes, including the blood-brain barrier. nih.govnih.gov These transporters exhibit distinct substrate specificities. LAT1, encoded by the SLC7A5 gene, preferentially transports large neutral amino acids with bulky or aromatic side chains like phenylalanine, leucine, and tryptophan. nih.govnih.gov LAT2, encoded by the SLC7A8 gene, has a broader substrate range, accommodating both large and smaller neutral amino acids such as glycine (B1666218), alanine (B10760859), and serine. nih.govsolvobiotech.com

While direct studies on the transport of this compound are limited, research on other modified phenylalanine analogs provides insights into how N-methylation might affect transporter selectivity. For instance, α-methylation of phenylalanine has been shown to enhance its selectivity for LAT1 over LAT2. nih.govresearchgate.net This suggests that modifications to the amino acid structure can significantly alter transporter affinity. It is proposed that for an aromatic amino acid to be a LAT1 substrate, it must possess a free carboxyl and an amino group. N-methylation of phenylalanine has been shown in some contexts to inhibit its uptake, suggesting that an unmodified amino group may be crucial for efficient transport by certain carriers.

The selectivity of these transporters is critical, particularly for transport into the brain, where LAT1 is highly expressed at the blood-brain barrier. nih.gov The ability of a modified amino acid to be transported by LAT1 could have significant implications for its neurological effects.

| Compound | LAT1 Affinity/Transport | LAT2 Affinity/Transport | Reference |

|---|---|---|---|

| L-Phenylalanine | High | Moderate | nih.gov |

| α-Methyl-L-phenylalanine | High, selective | Low | nih.govresearchgate.net |

| N-Methyl-phenylalanine (general) | Potentially reduced (inhibition noted in some studies) | Data not available |

The transport of amino acids is often stereoselective, with a preference for L-isomers over D-isomers. This is a critical aspect of cellular uptake, as the biological activity of enantiomers can differ significantly. For instance, studies on phenylalanine mustards have highlighted the importance of stereochemistry in their cellular pharmacokinetics.

Investigations into Neurological Pathway Modulation

Elevated levels of phenylalanine in the brain are known to have significant neurological consequences, as observed in the metabolic disorder phenylketonuria (PKU). nih.govresearchgate.net High concentrations of phenylalanine can interfere with various neurological pathways, leading to cognitive and behavioral abnormalities. nih.govbiomarin.com The mechanisms underlying these effects are multifaceted and involve the disruption of neurotransmitter synthesis and function.

One of the primary ways elevated phenylalanine levels impact neurological pathways is by competing with other large neutral amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier via LAT1. nih.govnih.gov Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine (B1671497), while tryptophan is the precursor for serotonin. wikipedia.org By limiting the brain's uptake of these essential precursors, high phenylalanine can lead to a deficiency in these crucial neurotransmitters, affecting mood, cognition, and behavior. biomarin.com

Furthermore, studies have suggested that high concentrations of L-phenylalanine can directly affect neuronal function by interacting with neurotransmitter receptors. For example, L-phenylalanine has been shown to specifically and reversibly attenuate the function of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons by competing for the glycine-binding site. researchgate.net This inhibition of NMDA receptor function could contribute to the cognitive impairments seen in conditions with high phenylalanine levels.

While the specific effects of this compound on neurological pathways have not been extensively studied, its structural similarity to phenylalanine suggests that it could potentially modulate similar pathways. The presence of the methyl group on the amino group could alter its interaction with transporters and receptors, potentially leading to distinct neurological effects compared to phenylalanine.

| Compound | Potential Neurological Pathway Modulation | Observed Effects in Research | Reference |

|---|---|---|---|

| L-Phenylalanine (at high concentrations) | - Competitive inhibition of LAT1, reducing uptake of tyrosine and tryptophan.

| - Reduced synthesis of dopamine, norepinephrine, and serotonin.

| nih.govnih.govbiomarin.comresearchgate.net |

| This compound | - Potential for altered transport via LAT1.

| Specific data not available; effects are inferred based on structural similarity to phenylalanine. |

Metabolic Profiling and Pathway Elucidation Involving Phenylalanine Derivatives

Phenylalanine Metabolism and its Alternative Pathways

Phenylalanine is a critical amino acid, serving as a building block for proteins and a precursor for a multitude of other vital compounds. frontiersin.org In humans and other animals, it is an essential amino acid that must be obtained from dietary sources. wikipedia.org The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). pnas.org This is the rate-limiting step for the complete breakdown of phenylalanine. pnas.org

However, alternative pathways for phenylalanine metabolism exist. One such pathway involves the transamination of phenylalanine to phenylpyruvate. pnas.org This is particularly significant in conditions like phenylketonuria (PKU), where PAH activity is deficient. pnas.orgnih.gov In PKU, the accumulation of phenylalanine leads to an increased flux through this alternative pathway, resulting in the production and excretion of metabolites like phenyllactate and phenylacetate. pnas.orgplos.org

In plants and microorganisms, the biosynthesis of phenylalanine is more complex. It occurs via the shikimate pathway, which produces chorismate, a key branch-point intermediate. frontiersin.orgnih.gov From chorismate, two primary routes lead to phenylalanine:

The Arogenate Pathway: Prephenate is converted to arogenate, which is then dehydrated to form phenylalanine. This is considered the major route in plants. frontiersin.orgnih.gov

The Phenylpyruvate Pathway: Prephenate is converted to phenylpyruvate, which is then transaminated to yield phenylalanine. frontiersin.orgnih.gov This pathway is common in microbes and also functions in plants, with its use increasing when the arogenate pathway is limited. nih.govpurdue.edu

A study on Parkinson's disease has hypothesized a metabolic shift where phenylalanine is metabolized by L-phenylalanine ammonia (B1221849) lyase (PAL) to trans-cinnamate, bypassing the production of tyrosine. nih.gov This highlights the existence of multiple, condition-dependent metabolic routes for phenylalanine.

Impact of Modified Phenylalanines on Metabolite Homeostasis

The introduction of modified phenylalanines can significantly impact the balance of other metabolites. High levels of phenylalanine, as seen in PKU, can disrupt normal homeostasis by competitively inhibiting the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier. frontiersin.orgjci.orgbiorxiv.org This competition can lead to a deficiency of essential amino acids like tyrosine and tryptophan in the brain, which in turn impairs the synthesis of crucial neurotransmitters. biorxiv.org

Studies in Arabidopsis have shown that the disruption of branched-chain amino acid (BCAA) homeostasis, which can be influenced by the levels of aromatic amino acids like phenylalanine, leads to the upregulation of TOR (target of rapamycin) signaling. elifesciences.org This demonstrates that the balance of one group of amino acids can have cascading effects on major metabolic signaling pathways that regulate growth and cell organization. elifesciences.org

Metabolomic profiling studies have linked altered phenylalanine metabolism to various conditions. In atopic dermatitis, elevated levels of phenylalanine and phenylpyruvate were observed, suggesting a disruption in its catabolism. ijdvl.com Similarly, in the malaria mosquito, silencing the gene for phenylalanine hydroxylase led to increased levels of phenylalanine and its toxic metabolites, which impaired immune responses and fertility. plos.org Research using non-physiological amino acids, such as 2-(methylamino)alkanoic acids, has been explored to intentionally restrict phenylalanine accumulation in the brain in mouse models of PKU, demonstrating the potential of modified amino acids to alter metabolite distribution. nih.gov

Precursor Roles in Biosynthetic Pathways (e.g., Neurotransmitters, Melanin)

Phenylalanine is a fundamental precursor for a wide array of biologically active molecules. Its primary role in this context begins with its conversion to L-tyrosine. wikipedia.org

Neurotransmitters: L-tyrosine is the direct precursor for the synthesis of catecholamines, a critical class of neurotransmitters. wikipedia.org The pathway proceeds from tyrosine to L-DOPA, which is then converted to dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgkarger.com These neurotransmitters are essential for regulating mood, cognition, stress response, and motor control. karger.com Consequently, any disruption in phenylalanine metabolism or transport can directly affect the availability of these neurotransmitters. biorxiv.org

Melanin: Tyrosine is also the precursor for melanin, the pigment responsible for coloration in skin and hair. wikipedia.org The enzyme tyrosinase initiates the conversion of tyrosine into intermediates that eventually polymerize to form melanin. In insects, tyrosine derived from phenylalanine is a rate-determining factor in the melanization process, which is crucial for both egg chorion hardening and immune responses against parasites. plos.org

The structural modification of phenylalanine, as in 4-(Methylamino)phenylalanine, could potentially alter its ability to act as a precursor. The methylamino group might interfere with the enzymatic action of phenylalanine hydroxylase, which would, in turn, affect the downstream synthesis of tyrosine-derived products.

Interventions Targeting Phenylalanine Transport in Model Systems

The transport of phenylalanine into cells, particularly across the blood-brain barrier, is a critical process mediated by specific transport systems. The primary transporter for phenylalanine and other large neutral amino acids is the L-type amino acid transporter (LAT), also known as System L. frontiersin.orgjci.orgnih.gov

Research has focused on manipulating this transport system as a therapeutic strategy, especially for PKU. The principle is that by introducing other LNAAs or modified amino acids that compete for the same transporter, the influx of excess phenylalanine into the brain can be reduced. frontiersin.orgjci.org

Specific examples of interventions in model systems include:

In E. coli, several transport systems for phenylalanine have been identified, including AroP, PheP, and the LIV-I/LS system, highlighting the complexity of amino acid uptake even in simpler organisms. researchgate.net

In human glioblastoma cells, the transport of a modified phenylalanine, 4-borono-2-(18)F-fluoro-phenylalanine (18F-FBPA), was found to be predominantly mediated by System L. nih.govkanazawa-u.ac.jp

Studies in PKU mouse models have tested various non-physiological amino acids, including 2-(methylamino)isobutyric acid (a methylated amino acid), for their capacity to restrict phenylalanine transport into the brain. nih.gov These studies found that methylation of the amino group could enhance the selectivity of these compounds for restricting phenylalanine accumulation in the brain, suggesting that modifications to the amino acid structure can be a viable strategy for targeted transport inhibition. nih.gov

These findings indicate that a compound like this compound would likely interact with System L transporters, and its efficacy as either a substrate or an inhibitor would depend on its specific affinity for the transporter binding site.

Cutting Edge Analytical and Structural Characterization of 4 Methylamino Phenylalanine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, functional groups, and electronic environment of 4-(Methylamino)phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the atomic-level structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to confirm the molecular skeleton and probe its conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The N-methyl group would appear as a singlet, while the protons of the alanine (B10760859) side chain (Hα and Hβ) would present as multiplets due to spin-spin coupling. The aromatic protons are anticipated to exhibit an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data, with distinct resonances expected for the carboxyl carbon, the aromatic carbons, the α- and β-carbons, and the N-methyl carbon. The chemical shifts provide confirmation of the carbon framework.

Conformational analysis of the molecule, particularly rotation around the Cα-Cβ bond, can be investigated by analyzing the coupling constants (³J) between the α- and β-protons. auremn.org.br Similar to studies on phenylalanine, the relative populations of the different staggered rotamers (conformers) can be estimated, which are influenced by steric and electronic interactions within the molecule. nih.govmdpi.com More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further elucidate spatial proximities between protons, offering a more detailed conformational picture. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. Predicted values are based on the analysis of similar structures like phenylalanine and N-methylaniline. bmrb.iochemicalbook.comhmdb.canih.govnetlify.app

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Aromatic) | ~7.1-7.3 | Doublet |

| H-3, H-5 (Aromatic) | ~6.7-6.9 | Doublet |

| Hα | ~3.9-4.1 | Doublet of Doublets (dd) |

| Hβ | ~3.1-3.3 | Multiplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~175 |

| C-4 (Aromatic) | ~150 |

| C-1 (Aromatic) | ~128 |

| C-2, C-6 (Aromatic) | ~131 |

| C-3, C-5 (Aromatic) | ~115 |

| Cα | ~56 |

| Cβ | ~37 |

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The IR spectrum of this compound is expected to display key absorption bands corresponding to the amino acid and the substituted aromatic ring functionalities. researchgate.netyildiz.edu.trmdpi.com

Key expected vibrations include a strong, broad absorption for the O-H stretch of the carboxylic acid, overlapping with N-H stretching vibrations from the α-amino group. A sharp, strong absorption corresponding to the C=O stretch of the carboxyl group is a definitive feature. Additionally, vibrations for the aromatic C=C bonds, C-H bonds (both aromatic and aliphatic), and C-N bonds will be present. mdpi.com

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the 4-(methylamino)phenyl group. Compared to phenylalanine, which has an absorption maximum (λmax) around 258 nm, the presence of the electron-donating methylamino group (an auxochrome) is expected to cause a significant bathochromic shift (a shift to a longer wavelength) of the π → π* transition. sielc.comresearchgate.netthermofisher.com This is due to the interaction of the nitrogen lone pair with the π-system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iosrjournals.org

Table 2: Predicted Spectroscopic Data (IR and UV-Vis) for this compound. Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| N-H (Amine/Ammonium) | 3200-2800 | Medium, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | ~1720 | Strong, Sharp |

| C=C (Aromatic) | ~1610, ~1520 | Medium-Strong |

UV-Visible Absorption

| Transition | Predicted λmax (nm) | Solvent |

|---|

Mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in positive-ion electrospray ionization (ESI).

The fragmentation pattern in tandem MS (MS/MS) experiments is crucial for structural confirmation. For this compound (molecular formula C₁₀H₁₄N₂O₂, molecular weight 194.23 g/mol ), the protonated molecule ([M+H]⁺, m/z 195.11) is expected to undergo characteristic fragmentation pathways. Common losses for amino acids include the neutral loss of formic acid (HCOOH, 46 Da) or the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). nih.gov A dominant fragmentation pathway is anticipated to be the cleavage of the Cα-Cβ bond, leading to the formation of a stable 4-(methylamino)benzyl cation or a related tropylium (B1234903) ion. nih.govwhitman.edu

Table 3: Predicted ESI-MS Fragmentation Data for this compound.

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 195.11 | [C₁₀H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 177.10 | [C₁₀H₁₃N₂O]⁺ | Loss of H₂O |

| 149.10 | [C₁₀H₁₃N₂]⁺ | Loss of HCOOH |

| 122.09 | [C₈H₁₂N]⁺ | Iminium ion from loss of HCOOH and NH₃ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity assessment.

Reversed-phase HPLC and UPLC are the primary methods for analyzing the purity of this compound. nih.govkoreascience.kr These techniques separate compounds based on their polarity. A C18 stationary phase is typically used, with a mobile phase consisting of an aqueous solvent (like water with an acid modifier such as formic or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). acs.orgnih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the compound of interest while separating it from more or less polar impurities. researchgate.net Detection is often achieved using a UV detector set at the compound's λmax (~270-290 nm) or a photodiode array (PDA) detector for full spectral analysis. For higher specificity and sensitivity, HPLC/UPLC can be coupled with a mass spectrometer (LC-MS). nih.govsciforum.net

Table 4: Typical HPLC/UPLC Conditions for Analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV/PDA at ~280 nm or MS |

Due to the low volatility of amino acids, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a chemical derivatization step is required to convert this compound into a more volatile and thermally stable compound. sigmaaldrich.comresearchgate.net

A common approach involves a two-step derivatization:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.

Acylation: The primary (α-amino) and secondary (N-methylamino) amine groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.comnih.govkoreascience.kr

The resulting volatile derivative can then be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. The fragmentation pattern of the derivative in the MS provides a unique fingerprint for positive identification. researchgate.netd-nb.info

Table 5: General GC-MS Parameters for Analysis of Derivatized this compound.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100°C, ramp to 300°C at 10-15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is paramount for any chiral compound, and this compound is no exception. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers, allowing for the accurate quantification of each in a mixture. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Several types of CSPs have proven effective for the resolution of amino acid enantiomers, including those based on macrocyclic antibiotics like teicoplanin, as well as cyclodextrin (B1172386) and cyclofructan derivatives. For N-methylated amino acids, such as this compound, derivatization can sometimes be employed to enhance separation and detection. However, direct separation on a suitable CSP is often preferred to avoid potential racemization during the derivatization process.

Research on the chiral separation of similar N-methylated amino acids provides valuable insights. For instance, a study on the chirality determination of unusual amino acids using precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) followed by HPLC-ESI-MS analysis demonstrated successful separation of N-Methyl-Phenylalanine enantiomers. nih.gov The separation was achieved on a reversed-phase column with a gradient elution.

Representative Chiral HPLC Separation Data for N-Methyl-Phenylalanine Derivatives

| Enantiomer | Retention Time (min) | Separation Factor (α) |

| D-N-MePhe | 35.8 | 1.05 |

| L-N-MePhe | 37.6 |

This data is representative of the separation of N-Methyl-Phenylalanine derivatives and illustrates the typical performance of chiral HPLC in resolving such enantiomers. The separation factor (α) indicates the selectivity of the column for the two enantiomers. nih.gov

The choice of mobile phase composition, including the type of organic modifier and its concentration, as well as the column temperature, are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govsemanticscholar.org The successful development of a robust chiral HPLC method is essential for the quality control and assurance of enantiomerically pure this compound.

X-ray Crystallography for Solid-State Structural Determination

For example, the crystal structure of para-methyl-l-phenylalanine has been determined, revealing a commensurately modulated superstructure at 230 K. acs.org This level of detail provides invaluable insight into the subtle conformational and packing arrangements that can be influenced by even minor changes to the molecular structure. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for such crystallographic data. cam.ac.uknih.gov

Representative Crystallographic Data for a Phenylalanine Derivative (para-methyl-l-phenylalanine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 14.1234(3) |

| b (Å) | 6.0987(1) |

| c (Å) | 23.3456(4) |

| β (°) | 90.789(1) |

| Volume (ų) | 2010.00(7) |

| Z | 7 |

| Temperature (K) | 230 |

| CCDC Number | 1534132 |

This data is for para-methyl-l-phenylalanine and is presented as a representative example of the crystallographic information that would be obtained for this compound. The data provides the unit cell dimensions and symmetry, which are fundamental to describing the crystal structure. acs.org

The determination of the crystal structure of this compound would definitively establish its absolute stereochemistry and provide a detailed understanding of the intermolecular interactions, such as hydrogen bonding, that govern its solid-state properties.

Computational Approaches in Understanding 4 Methylamino Phenylalanine S Behavior

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For derivatives of phenylalanine, molecular docking studies have been crucial in elucidating their binding modes with various protein targets. For instance, in the context of drug design, docking simulations of phenylalanine analogs into the active sites of enzymes can reveal key interactions that contribute to their inhibitory activity. While specific docking studies on 4-(Methylamino)phenylalanine are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds.

The presence of the methylamino group at the para position of the phenyl ring in this compound is expected to significantly influence its interaction profile compared to unsubstituted phenylalanine. This group can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions with polar residues in a protein's binding pocket. Furthermore, the methyl group can engage in hydrophobic interactions, further anchoring the ligand.

Table 1: Potential Interactions of this compound in a Protein Binding Site Predicted by Molecular Docking Principles

| Interaction Type | Potential Interacting Residues (Examples) | Role of this compound Moiety |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | The amino group of the methylamino moiety can act as a hydrogen bond donor. The nitrogen atom can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | The phenyl ring and the methyl group can interact with nonpolar residues. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic phenyl ring can stack with the aromatic side chains of other residues. |

| Cation-π Interactions | Lysine (B10760008), Arginine | The positively charged side chains of lysine or arginine can interact with the electron-rich phenyl ring. |

The prediction of these interactions is vital for the rational design of more potent and selective molecules. For example, if docking studies reveal an unoccupied hydrophobic pocket near the methyl group, medicinal chemists could explore larger alkyl substitutions to enhance binding affinity.

Molecular Dynamics (MD) Simulations for Dynamic Binding Modes and Conformational Studies

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

For phenylalanine and its derivatives, MD simulations have been employed to study their conformational preferences in solution and within protein binding sites. rsc.org The flexibility of the amino acid backbone and the rotation of the phenyl side chain are key conformational degrees of freedom that can be explored using MD.

In the case of this compound, MD simulations could be used to:

Assess Binding Stability: By simulating the ligand-protein complex obtained from docking, one can assess the stability of the predicted binding pose. If the ligand remains stably bound throughout the simulation, it provides confidence in the docking result.

Identify Dynamic Binding Modes: The ligand may adopt multiple binding orientations within the active site that are close in energy. MD simulations can capture these different modes and their relative populations.

Study Conformational Changes: The binding of this compound may induce conformational changes in the protein, which can be crucial for its biological function. Similarly, the conformational landscape of the ligand itself can be explored. Studies on N-methylated alanine (B10760859) peptides have shown that N-methylation can influence the conformational behavior, favoring certain backbone structures. researchgate.net

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Description | Insights Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the ligand's binding pose and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Quantifies the stability of specific hydrogen bonding interactions between this compound and the protein. |

| Principal Component Analysis (PCA) | A dimensionality reduction technique to identify the dominant collective motions in the system. | Reveals large-scale conformational changes in the protein upon ligand binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. aps.org These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

For amino acids and their derivatives, quantum chemical calculations can predict:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Electronic Properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding how a molecule will interact with its environment.

Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, which can predict the reactivity of a molecule in chemical reactions. nih.gov

A study on the effects of N-methylation on amino acids using DFT revealed that N-methylation leads to a higher (less negative) HOMO energy and a decreased HOMO-LUMO energy gap. nih.govresearchgate.net This suggests that N-methylated amino acids, and by extension this compound, would be more reactive and better electron donors compared to their non-methylated counterparts. nih.govresearchgate.net The study also showed that N-methylation increases the dipole moment and polarizability, which can enhance interactions with polar environments. nih.govresearchgate.net

Table 3: Predicted Effects of the 4-(Methylamino) Group on the Electronic Properties of Phenylalanine based on Quantum Chemical Studies of Analogs

| Property | Effect of 4-(Methylamino) Substitution (Predicted) | Implication for Reactivity and Interaction |

| HOMO Energy | Increased (less negative) | Enhanced electron-donating ability, potentially leading to stronger interactions with electron-deficient sites. |

| LUMO Energy | Likely altered | Changes in electron-accepting ability. |

| HOMO-LUMO Gap | Decreased | Increased chemical reactivity. nih.govresearchgate.net |

| Dipole Moment | Increased | Stronger dipole-dipole interactions with the protein and solvent. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | More negative potential around the nitrogen atom | Indicates a region favorable for electrophilic attack or hydrogen bond donation. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can build a qualitative understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

For phenylalanine analogs, SAR and QSAR studies have been conducted to understand the structural requirements for various biological activities. For example, a QSAR study on aryl-substituted alanine analogs as antigelling agents found that for phenylalanine derivatives, the hydrophobicity of the side chain was a dominant factor, with dipole-dipole interactions and steric effects also contributing. nih.gov

While specific SAR or QSAR studies that include this compound are scarce, we can infer the potential contribution of the methylamino group. The introduction of a substituent at the para-position of the phenyl ring can influence activity in several ways:

Electronic Effects: The methylamino group is an electron-donating group, which can alter the electron density of the aromatic ring and influence its interactions.

Steric Effects: The size of the substituent can affect how the molecule fits into a binding site.

Solubility: The methylamino group can influence the water solubility of the compound, which can affect its bioavailability.

A hypothetical QSAR study on a series of 4-substituted phenylalanine analogs might include descriptors such as:

Table 4: Example Descriptors for a QSAR Study of 4-Substituted Phenylalanine Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Hammett constant (σ), Dipole moment | The electron-donating or -withdrawing nature of the substituent and its effect on polarity. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | The size and shape of the substituent. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic substituent constant (π) | The lipophilicity of the molecule. |

| Topological | Molecular connectivity indices | The branching and connectivity of the molecule's atoms. |

By developing a robust QSAR model, one could predict the activity of this compound and guide the design of new analogs with improved properties.

Emerging Research Frontiers for 4 Methylamino Phenylalanine Derivatives

Development of Molecular Probes for Cellular Imaging and Biosensing

Derivatives of 4-(Methylamino)phenylalanine are being actively investigated for their potential as molecular probes for cellular imaging and biosensing. Their intrinsic fluorescence and the ability to be incorporated into peptides and proteins make them valuable tools for visualizing and monitoring biological processes within living cells.

Researchers have successfully synthesized fluorescent derivatives of phenylalanine that can be used to label proteins and study their dynamics. For instance, N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, in its azlactone form, has been shown to be a convenient fluorescent marker for peptides and proteins. nih.gov This allows for the tracking of protein localization and conformational changes in real-time. The development of such probes is crucial for understanding the complex machinery of the cell.

Furthermore, the design of molecular probes is not limited to general protein labeling. Efforts are underway to create probes that can target specific organelles within the cell, such as the mitochondria or lysosomes. nih.govrhhz.net By attaching targeting moieties to the this compound scaffold, researchers can direct these fluorescent probes to specific subcellular locations, enabling the study of organelle-specific processes. The table below summarizes some key characteristics of fluorescent probes based on phenylalanine derivatives.

| Probe Type | Application | Key Feature |

| General Protein Label | Tracking protein localization and dynamics | Intrinsic fluorescence |

| Organelle-Specific Probe | Studying processes within specific organelles | Contains targeting moieties |

| Biosensor | Detecting specific ions or molecules | Fluorescence changes upon binding to the target |

Engineering of Proteins with Novel or Enhanced Functions

The site-specific incorporation of this compound and its analogs into proteins represents a powerful strategy for protein engineering. This technique allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids, thereby expanding the functional repertoire of proteins.

One of the key methodologies for incorporating non-natural amino acids is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system allows for the insertion of the desired amino acid at a specific site in the protein in response to a nonsense or frameshift codon. For example, researchers have successfully incorporated p-iodo-L-phenylalanine into proteins using an amber TAG codon. nih.gov This introduces a heavy atom that can be used to facilitate protein structure determination by X-ray crystallography.

The ability to introduce unique chemical handles into proteins opens up a wide range of possibilities for creating proteins with enhanced or novel functions. For instance, the incorporation of amino acids with bio-orthogonal reactive groups can be used to attach various payloads to specific sites on a protein, such as fluorescent dyes, radioactive labels, or pharmacokinetic modifying agents like polyethylene glycol (PEG). google.com This has significant implications for the development of new protein-based therapeutics and diagnostic tools.

Mechanistic Exploration of Biological Modulators

Derivatives of this compound are being explored as key components in the design of biological modulators, including enzyme inhibitors and receptor ligands. Their unique chemical properties can be leveraged to enhance binding affinity, specificity, and metabolic stability.

In the realm of cancer research, novel pyrimidin-2-amine derivatives incorporating a 4-(methylamino)phenyl group have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising anticancer target. nih.gov One such compound, 8h, demonstrated high inhibitory activity against PLK4 with an IC50 of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells. nih.gov Similarly, 4-arylamino pyrimidine derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK), another important target in cancer therapy. nih.gov

The table below presents data on the inhibitory activity of a selected this compound derivative.

| Compound | Target | IC50 (μM) | Biological Effect |

| 8h | PLK4 | 0.0067 | Antiproliferative activity in breast cancer cells |

These studies highlight the potential of this compound derivatives in the development of targeted therapies. The mechanistic exploration of how these compounds interact with their biological targets is crucial for optimizing their efficacy and minimizing off-target effects.

Design of Enzyme-Resistant Peptide Scaffolds

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of modified amino acids like this compound into peptide scaffolds is a promising strategy to enhance their resistance to enzymatic cleavage.

Peptidomimetic approaches, which involve modifying the chemical structure of the peptide backbone, have been shown to substantially decrease proteolysis. nih.gov N-methylation of the peptide bond is one such modification that can confer resistance to proteases. The methyl group on the nitrogen atom of this compound can sterically hinder the approach of proteases, thereby prolonging the half-life of the peptide in vivo.

Furthermore, the design of "stapled peptides," where a covalent bond is introduced between two amino acid side chains to create a macrocyclic structure, can also improve metabolic stability. nih.gov Researchers have developed methods to create such staples between tryptophan and phenylalanine or tyrosine residues through palladium-catalyzed C-H activation. nih.gov These constrained peptides often exhibit enhanced biological activity and improved pharmacokinetic properties.

Investigations into Metabolic Pathways and Their Regulation

Understanding the metabolic fate of this compound and its derivatives is essential for their development as therapeutic agents and research tools. Phenylalanine itself is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. metwarebio.comnih.gov This conversion is a critical step in the biosynthesis of neurotransmitters such as dopamine and adrenaline. wikipedia.org

Dysregulation of phenylalanine metabolism is associated with several inherited metabolic disorders, most notably phenylketonuria (PKU), which is caused by a deficiency in phenylalanine hydroxylase. researchgate.net Recent studies have also suggested a link between dysregulated phenylalanine metabolism and Alzheimer's disease. nih.gov

The introduction of a methylamino group at the para position of the phenyl ring can significantly alter the metabolic pathway of the amino acid. Researchers are investigating how these modifications affect the recognition and processing of these compounds by metabolic enzymes. For example, studies on the facultative methylotroph Nocardia sp. 239 have shed light on the catabolism of phenylalanine and its derivatives, revealing the involvement of enzymes like phenylalanine dehydrogenase. rug.nl The regulation of these metabolic pathways is complex and involves feedback inhibition mechanisms to maintain a balanced production of aromatic amino acids. nih.gov

New Methodologies for Site-Specific Chemical Labeling

The ability to site-specifically label proteins with chemical probes is a cornerstone of modern chemical biology. This compound and its derivatives, with their unique chemical handles, are playing an increasingly important role in the development of new labeling methodologies.

The genetic incorporation of non-natural amino acids with bio-orthogonal functional groups provides a powerful tool for site-specific protein modification. nih.gov For example, the incorporation of an azido or alkynyl group into the side chain of phenylalanine allows for the use of "click chemistry" to attach a wide variety of probes to the protein of interest. researchgate.net This approach has been used to label proteins with fluorescent dyes for imaging studies and to attach other functional moieties.

Furthermore, catalyst-mediated protein labeling techniques are being developed to achieve high target selectivity and reaction efficiency in aqueous environments. researchgate.net Ligand-directed tosyl (LDT) chemistry is one such method that enables the labeling of specific native proteins with synthetic probes with high site specificity. researchgate.net These advanced labeling methodologies are crucial for a wide range of applications, from basic research into protein function to the development of new diagnostic and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-(Methylamino)phenylalanine and its derivatives?

A robust method involves nucleophilic substitution using precursors like N-acetyl-4-chloromethyl phenylalanine ethyl ester, reacting with methylamine to introduce the methylamino group. Post-synthetic steps include hydrolysis (e.g., HCl-mediated deprotection) and purification via column chromatography. Solid-phase peptide synthesis (SPPS) is also viable for incorporating this derivative into peptides, with Boc protection ensuring stability during coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- HPLC/TLC : Assess purity (≥99% as per TLC in ) .

- NMR/IR : Confirm substituent positions (e.g., para-methylamino group via aromatic proton splitting patterns) .

- Mass spectrometry : Validate molecular weight (e.g., 180.20 g/mol for anhydrous 4-amino derivatives) .

- X-ray crystallography : Resolve stereochemistry using derivatives like 4-{[(1R,4E)-cyclooct-4-en-1-ylcarbonyl]amino}-L-phenylalanine (PDB ID: 2LQ) .

Q. What are the solubility challenges associated with this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility (~2 mg/mL in water) due to hydrophobic aromatic and methylamino groups. Strategies include:

- pH adjustment : Use acidic buffers (e.g., 0.1% TFA) to protonate the amino group.

- Co-solvents : Add DMSO or ethanol (<10% v/v) to enhance solubility in biological assays .

Advanced Research Questions

Q. How does the methylamino substitution at the para position influence the bioactivity of phenylalanine derivatives?

The methylamino group introduces basicity and moderate hydrophilicity, altering interactions with biological targets. For example:

- Receptor binding : Compared to 4-chloro or 4-trifluoromethyl analogs, the methylamino group may enhance hydrogen bonding in enzyme active sites .

- Peptide stability : Derivatives with para-substituted methylamino groups show reduced metabolic degradation compared to unmodified phenylalanine in protease-rich environments .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Purity issues : Validate via orthogonal methods (e.g., HPLC + HRMS) to exclude impurities (e.g., unreacted precursors) .

- Assay variability : Standardize conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors).

- Structural analogs : Compare activities of methylamino vs. methoxy or nitro derivatives to isolate substituent effects .

Q. What metabolic pathways and toxicity profiles are associated with this compound in preclinical models?

- Metabolism : In vitro hepatocyte studies reveal N-demethylation and oxidation to 4-aminophenylalanine, detected via LC-MS. Cytochrome P450 isoforms (e.g., CYP3A4) are implicated .

- Toxicity : Acute exposure in rodent models shows dose-dependent neurotoxicity (e.g., tremors at ≥100 mg/kg). Chronic studies recommend thresholds <10 mg/kg/day to avoid hepatic stress .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for air-sensitive reactions involving methylamine gas .

- Bioactivity Assays : Pair SPR (surface plasmon resonance) with cellular assays (e.g., luciferase reporters) to differentiate binding affinity vs. functional activity .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.